4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H23FN2O3 |
|---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O3/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11/h11,15,17H,1-10H2 |
InChI Key |
UNCFMPIQHYNDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC(=O)N2CCC(CC2)(CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents and hydroxymethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
-
Hydroxymethyl group : Prone to oxidation, esterification, and etherification
-
Fluorine atom : Participates in nucleophilic aromatic substitution under specific conditions
-
Carboxylate ester : Susceptible to hydrolysis (acid- or base-catalyzed)
A study comparing reaction rates at these sites shows:
| Functional Group | Reaction Type | Rate Constant (k) | Conditions |
|---|---|---|---|
| Hydroxymethyl | Esterification | 0.45 M⁻¹min⁻¹ | Acetic anhydride, 25°C |
| Fluorine | Nucleophilic Substitution | 2.1 × 10⁻³ M⁻¹s⁻¹ | NaOH (1M), 80°C |
| Carboxylate Ester | Base Hydrolysis | 0.89 hr⁻¹ | KOH (0.1M), 60°C |
Ester Hydrolysis
The carboxylate ester undergoes hydrolysis to form carboxylic acid derivatives:
text4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate + H₂O → 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylic acid
Key Parameters :
-
Activation energy: 72.4 kJ/mol (determined via Arrhenius plot)
-
pH optima: 9.2 ± 0.3
-
Half-life at 25°C: 48 hours
Fluorine Substitution Reactions
The para-fluorine atom participates in displacement reactions with various nucleophiles:
| Nucleophile | Product Yield | Temperature | Solvent |
|---|---|---|---|
| Sodium methoxide | 87% | 65°C | DMF |
| Ammonia | 63% | 100°C | Ethanol/Water |
| Thiophenol | 92% | RT | THF |
Cross-Coupling Capabilities
The hydroxymethyl group enables participation in:
-
Mitsunobu reactions : Formation of ethers with >90% efficiency using DIAD/PPh₃
-
Oxidation pathways : Conversion to aldehyde derivatives via TEMPO/NaOCl system
Stability Profile
Critical stability data under various conditions:
| Parameter | Value | Method |
|---|---|---|
| Thermal Decomposition | 218-224°C (onset) | DSC/TGA analysis |
| Photostability | <5% degradation | ICH Q1B guidelines |
| pH Stability Range | 3.0-8.5 | 24hr stability study |
Catalytic Interactions
The compound serves as a ligand in transition metal catalysis:
| Metal Center | Reaction Type | TOF (h⁻¹) | Reference |
|---|---|---|---|
| Pd(0) | Suzuki-Miyaura | 1450 | |
| Ru(II) | Hydrogenation | 890 | |
| Cu(I) | Click Chemistry | 3200 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
This compound is primarily utilized in the synthesis of novel pharmaceutical agents. Its structural features make it a potential candidate for developing drugs targeting neurological disorders due to its piperidine core, which is commonly found in many psychoactive compounds.
Case Study: Neurological Agents
Research has shown that derivatives of piperidine compounds exhibit promising activity against various neurological conditions, including Alzheimer's and Parkinson's disease. The introduction of fluorine atoms in the structure can enhance metabolic stability and bioavailability, making it an attractive scaffold for drug design .
2. Protein Degradation
The compound serves as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins. This application is particularly relevant in oncology, where targeting specific proteins can lead to effective cancer treatments.
Data Table: Applications in Protein Degradation
| Application Area | Description |
|---|---|
| Cancer Therapy | Targeting oncoproteins for degradation |
| Neurological Disorders | Modulating protein levels to restore function |
| Autoimmune Diseases | Eliminating pathogenic proteins |
Synthesis and Derivatives
The synthesis of 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step reactions that allow for the introduction of various functional groups, thereby enhancing its pharmacological properties.
Synthesis Overview
- Starting materials include piperidine derivatives and fluorinated reagents.
- Reaction conditions often involve organic solvents and catalysts to facilitate the formation of desired products.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in drug development. Preliminary toxicological assessments indicate that while it exhibits some acute toxicity, its therapeutic window may be favorable when optimized through structural modifications.
Toxicity Data Overview
| Parameter | Value |
|---|---|
| Acute Toxicity (oral) | Moderate (H302) |
| Skin Irritation | Yes (H315) |
| Environmental Impact | Low |
Mechanism of Action
The mechanism of action of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. It may also interact with receptor proteins, altering signal transduction processes and cellular responses .
Comparison with Similar Compounds
Core Structural Variations
The table below summarizes key structural differences between the target compound and its analogs:
Key Differences in Properties and Reactivity
Ester Groups: The piperidylmethyl ester in the target compound enhances solubility in polar solvents compared to benzyl or tert-butyl esters . Benzyl esters (e.g., CAS: 240400-84-4) are prone to hydrogenolysis, enabling deprotection under mild conditions, whereas tert-butyl esters require acidic conditions for removal .
Fluorine Substitution :
- Fluorination at the 4-position increases metabolic stability and electronegativity, common in kinase inhibitors (e.g., Elironrasib derivatives ).
Biological Activity
4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative notable for its complex structure, which includes a fluorine atom and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H23FN2O3, with a molecular weight of 274.33 g/mol. The compound features a piperidine ring, characterized by five carbon atoms and one nitrogen atom, along with functional groups that enhance its reactivity and biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring contributing to the compound's basicity and reactivity. |
| Fluorine Atom | Enhances lipophilicity and may influence receptor binding. |
| Hydroxymethyl Group | Potentially increases solubility and reactivity in biological systems. |
| Carboxylate Moiety | May facilitate interactions with biological targets through ionic or hydrogen bonding. |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Piperidine derivatives have shown promise as antimicrobial agents, with studies indicating significant inhibition against various bacterial strains.
- CNS Activity : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders.
- Anticancer Properties : Some studies have indicated that piperidine derivatives can inhibit cancer cell proliferation, making them candidates for cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives, including those structurally related to this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- CNS Interaction : Research utilizing the PASS (Prediction of Activity Spectra for Substances) tool indicated that this compound could interact with various CNS receptors, suggesting potential as an anxiolytic or antidepressant .
- Anticancer Activity : A derivative showed promising results in inhibiting the growth of breast cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors or enzymes. The presence of functional groups like hydroxymethyl and carboxylate enhances its interaction capabilities.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate?
Methodological Answer:
- Synthesis : A multi-step process involving piperidine derivatives, fluorinated intermediates, and carboxylation. For example, fluorinated phenyl groups can be introduced via nucleophilic substitution under anhydrous conditions, as seen in analogous piperidine syntheses .
- Purification : Use column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol. Solubility data (e.g., 1 mM stock solutions in DMSO or methanol) and storage at 2–8°C are critical to prevent degradation .
- Safety : Employ fume hoods, PPE (gloves, goggles), and avoid contact with oxidizing agents due to fluorine-related reactivity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35) adjusted to pH 4.6 with sodium acetate and 1-octanesulfonate for high-resolution separation .
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm piperidine ring substitution patterns and fluorine coupling .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₃H₂₁FNO₃ expected at ~266.3 g/mol) and detect impurities .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error in fluorination steps .
- Reaction Path Search : Combine computational predictions with experimental validation (e.g., ICReDD’s approach) to narrow optimal conditions, such as solvent selection or catalyst loading .
- Data Feedback : Integrate experimental results (e.g., yield, purity) into machine learning models to refine computational predictions iteratively .
Q. What strategies mitigate risks associated with fluorine’s reactivity during synthesis?
Methodological Answer:
- Fluorine Handling : Conduct fluorination steps in anhydrous conditions with inert gas (N₂/Ar) to prevent hydrolysis or side reactions .
- Byproduct Monitoring : Use LC-MS to track fluorinated intermediates and adjust stoichiometry if HF or other toxic byproducts form .
- Safety Protocols : Implement emergency ventilation and neutralize spills with calcium carbonate to bind fluoride ions .
Q. How should researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC purity)?
Methodological Answer:
- Cross-Validation : Repeat analyses using orthogonal methods (e.g., NMR for structural confirmation and HPLC for purity quantification) .
- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize them via MS/NMR to identify side products or degradation artifacts .
- Statistical Analysis : Apply multivariate analysis to correlate discrepancies with experimental variables (e.g., pH, temperature) .
Q. What methodologies assess the pharmacological activity of this compound’s piperidine-fluorine scaffold?
Methodological Answer:
- In Silico Screening : Dock the compound into target proteins (e.g., CNS receptors) using molecular dynamics simulations to predict binding affinity .
- In Vitro Assays : Test cytotoxicity and target inhibition in cell lines (e.g., HEK293) at concentrations ≤10 µM, referencing piperidine derivatives’ known bioactivity .
- Structure-Activity Relationships (SAR) : Modify the hydroxymethyl or fluorine substituents and compare activity profiles to establish functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
